Ergosterol

Content Navigation

Common pain: cholesterol substitution in antifungal screening leads to false-negative results. High-purity ergosterol solves this:

- Enables amphotericin B pore formation (37 ns lifetime) for accurate MIC determination.

- Exclusive provitamin D2 precursor avoids low photoconversion (

CAS Number

Product Name

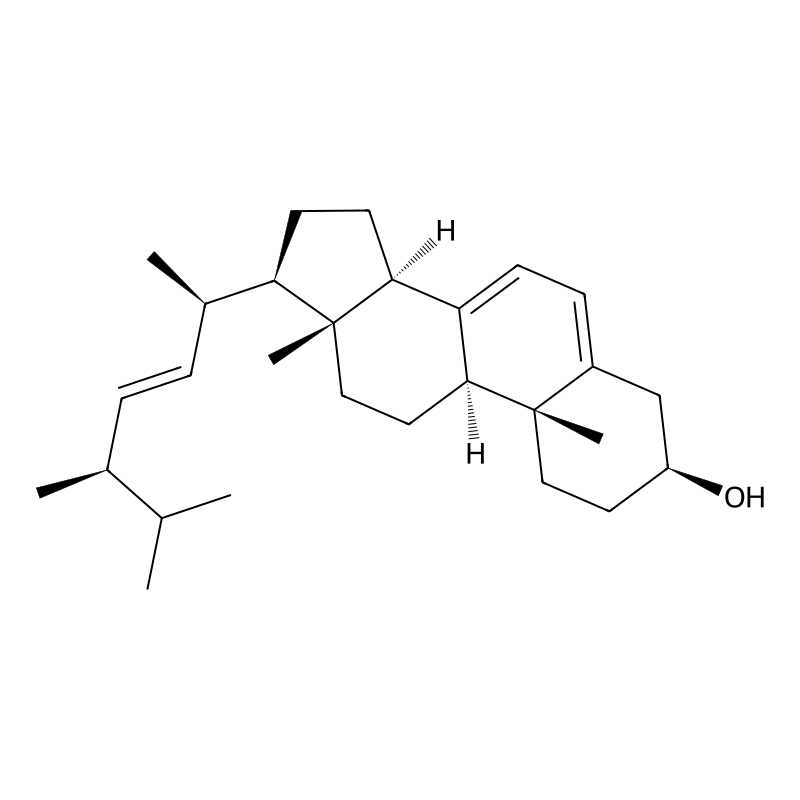

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

One gram dissolves in 660 mL alcohol, in 45 mL boiling alcohol, in 70 mL ether, in 39 mL boiling ether, in 31 mL chloroform.

16 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Ergosterol (CAS 57-87-4) is a highly unsaturated, 28-carbon mycosterol that serves as the primary sterol component of fungal cell membranes, structurally distinguished from mammalian cholesterol by the presence of a C5-C6 and C7-C8 conjugated diene, a C22-C23 double bond, and a C24 methyl group [1]. In industrial and scientific procurement, ergosterol is primarily sourced as an essential provitamin precursor for the photochemical synthesis of Vitamin D2 (ergocalciferol) and as a critical structural lipid for formulating biomimetic fungal liposomes [2]. Its specific polycyclic geometry and unsaturation profile impart distinct membrane-packing densities, making it a non-interchangeable reagent for antifungal drug screening, lipid nanoparticle (LNP) engineering, and as a highly specific analytical biomarker for quantifying fungal biomass in environmental and agricultural matrices[3].

Research Fit

References

- [1] ACS Omega 2020, 5, 16, 9521–9528. Ultraviolet Irradiation Increased the Concentration of Vitamin D2 and Decreased the Concentration of Ergosterol in Shiitake Mushroom and Oyster Mushroom Powder in Ethanol Suspension.

- [2] Pharmaceutics 2023, 15(10), 2483. Ergosterol-Enriched Liposomes with Post-Processing Modifications for Serpylli Herba Polyphenol Delivery: Physicochemical, Stability and Antioxidant Assessment.

- [3] Soil Biology & Biochemistry 2000, 32(8-9), 1207-1217. Determination of soil fungal biomass from ergosterol analyses.

While cholesterol, beta-sitosterol, and stigmasterol are frequently used as bulk membrane stabilizers in lipid formulations, substituting them for ergosterol fundamentally alters bilayer biophysics and assay specificity [1]. In antifungal screening, polyene macrolides like nystatin and amphotericin B depend on ergosterol's specific conjugated diene system to oligomerize and form transmembrane pores; using cholesterol results in loose, non-functional surface aggregates that produce false-negative efficacy data [2]. Furthermore, in photochemical workflows, ergosterol is the exclusive precursor to Vitamin D2; utilizing 7-dehydrocholesterol yields Vitamin D3 instead, while attempting to use crude fungal extracts introduces matrix shielding that severely depresses UV-B conversion yields (often below 2%) and increases the formation of toxic photoisomers[3].

Substitution Risk

References

- [1] Pharmaceutics 2022, 14(3), 650. Modification of Lipid-Based Nanoparticles: An Efficient Delivery System for Nucleic Acid-Based Immunotherapy.

- [2] Biophysical Journal 2004, 87(4), 2422-2430. Cholesterol and Ergosterol Influence Nystatin Surface Aggregation: Relation to Pore Formation.

- [3] Nutrients 2023, 15(14), 3244. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection.

Photo-Oxidation Protection in Liposomes

Ergosterol exhibits a distinct protective effect on phospholipid bilayers under oxidative stress compared to standard cholesterol. In 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) liposomes subjected to Type II photo-oxidation (singlet oxygen generation), ergosterol-containing membranes demonstrated the lowest generation of phospholipid hydroperoxides (POPC-OOH)[1]. While cholesterol reduced oxygen permeability, ergosterol's specific conjugated double bonds act as preferential sinks for reactive oxygen species, forming stable endoperoxides and significantly reducing the degradation of the surrounding lipid matrix compared to both cholesterol-containing and sterol-free control liposomes [1].

| Evidence Dimension | Phospholipid hydroperoxide (POPC-OOH) generation under Type II photo-oxidation |

| Target Compound Data | Ergosterol-containing POPC liposomes (Lowest POPC-OOH generation; highest bilayer protection) |

| Comparator Or Baseline | Cholesterol-containing POPC liposomes (Higher POPC-OOH generation) and sterol-free POPC (Maximum oxidation) |

| Quantified Difference | Ergosterol provides superior mitigation of phospholipid oxidation and membrane leakage compared to cholesterol |

| Conditions | POPC liposomes (25 mol% sterol) loaded with carboxyfluorescein, irradiated with DMMB photosensitizer |

For developers of oxidation-sensitive lipid nanoparticles or cosmetic liposomes, procuring ergosterol provides enhanced bilayer stability and API protection that standard cholesterol cannot achieve.

Polyene Antifungal Target Requirement

The mechanism of action for polyene antifungals relies entirely on the presence of ergosterol to form functional transmembrane channels. Spectroscopic studies reveal that nystatin partitions into ergosterol-rich liposomes and, upon reaching a critical threshold of ~100 molecules per liposome, undergoes a sharp increase in mean fluorescence lifetime from 5 ns to 37 ns, indicating tight oligomerization and pore formation[1]. In direct contrast, when cholesterol is substituted into the exact same POPC liposome model, the fluorescence lifetime and potassium efflux kinetics remain unchanged regardless of antibiotic concentration, proving that nystatin fails to form compact, functional pores in the absence of ergosterol [1].

| Evidence Dimension | Nystatin mean fluorescence lifetime (indicating pore oligomerization) |

| Target Compound Data | Ergosterol-containing liposomes (Sharp increase from 5 ns to 37 ns at threshold) |

| Comparator Or Baseline | Cholesterol-containing liposomes (No change in fluorescence lifetime; no pore formation) |

| Quantified Difference | 32 ns increase in lifetime exclusively in the presence of ergosterol, confirming functional channel assembly |

| Conditions | 100 nm POPC large unilamellar vesicles (LUVs) with 5-30 mol% sterol, treated with nystatin |

Pharmaceutical laboratories must procure pure ergosterol to construct valid biomimetic fungal membranes; using cholesterol will completely abolish the measurable activity of polyene drug candidates.

Photochemical Vitamin D2 Synthesis

The commercial production of Vitamin D2 (ergocalciferol) requires the direct UV-B irradiation of ergosterol, where precursor purity and solvent conditions strictly dictate the yield. Irradiating pure ergosterol suspended in ethanol under UV-B (280-315 nm) maximizes the photochemical ring-opening to previtamin D2, which spontaneously isomerizes to Vitamin D2, whereas attempting to synthesize Vitamin D2 directly from crude yeast biomass results in a severely depressed ergosterol-to-vitamin conversion rate of only 1.78% after 15 minutes of UV exposure [1]. This massive drop in efficiency is primarily due to matrix shielding and competitive UV absorption by cellular debris present in unpurified biological sources [1].

| Evidence Dimension | Ergosterol to Vitamin D2 photochemical conversion efficiency |

| Target Compound Data | Pure ergosterol in ethanol suspension (Maximized yield, minimal photoisomers) |

| Comparator Or Baseline | Crude Saccharomyces yeast biomass (1.78% conversion rate) |

| Quantified Difference | Pure ergosterol eliminates matrix shielding, preventing the >98% conversion failure seen in crude biomass irradiation |

| Conditions | UV-B/UV-C irradiation (254-315 nm) of pure sterol suspensions vs. crude yeast extracts |

Industrial manufacturers of Vitamin D2 must procure high-purity ergosterol rather than relying on crude fungal extracts to ensure economically viable conversion yields and prevent toxic byproduct accumulation.

Fungal Biomass Calibration Standard

Ergosterol is the universally accepted quantitative biomarker for living fungal biomass in soil and agricultural matrices, requiring high-purity analytical standards for accurate measurement. Using pure ergosterol standards (>98% purity), analytical laboratories can establish a precise conversion factor of 250 µg of dry fungal biomass per 1 µg of ergosterol[1]. Standardized microwave-assisted extraction (MAE) or chloroform-methanol protocols calibrated with pure ergosterol achieve highly reproducible recovery rates of 62% to 90% depending on the matrix[REFS-1, REFS-2]. Without a high-purity ergosterol standard, HPLC-UV peak integration cannot be accurately correlated to biomass, rendering environmental fungal load data unusable.

| Evidence Dimension | Fungal biomass conversion factor and extraction recovery |

| Target Compound Data | High-purity Ergosterol standard (Enables exact calibration: 250 µg biomass / 1 µg ergosterol; 62-90% recovery) |

| Comparator Or Baseline | Uncalibrated biological proxies or non-specific sterols (Incapable of species-independent fungal quantification) |

| Quantified Difference | Pure ergosterol provides a validated linear approximation of biomass with <10% standard deviation in exponential growth phases |

| Conditions | HPLC-UV (282 nm) quantification of soil/leaf litter extracts using pure ergosterol standard curves |

Analytical testing facilities must procure analytical-grade ergosterol to construct valid HPLC standard curves, which are strictly required to certify fungal loads in environmental and agricultural samples.

Vitamin D2 Industrial Synthesis

Driven by its unique conjugated diene structure, pure ergosterol is the essential starting material for the commercial production of Vitamin D2. Procurement of high-purity ergosterol allows manufacturers to utilize optimized ethanol-suspension UV-B irradiation protocols, maximizing previtamin D2 yields while avoiding the severe matrix shielding and low conversion rates (e.g., 1.78%) associated with crude yeast irradiation[1].

Biomimetic Membranes for Antifungal Screening

Because polyene antifungals like nystatin and amphotericin B require ergosterol to oligomerize and form transmembrane pores, pure ergosterol is a mandatory lipid component for in vitro drug screening assays. Incorporating ergosterol into POPC liposomes ensures accurate target binding and pore formation (evidenced by 37 ns fluorescence lifetimes), whereas cholesterol-based liposomes fail to replicate this critical mechanism [2].

Oxidation-Resistant Lipid Nanoparticles

Ergosterol can be substituted for cholesterol in specialized liposomal and LNP formulations to enhance bilayer resistance against photo-oxidative stress. Its ability to act as a preferential sink for singlet oxygen, forming stable endoperoxides, minimizes the generation of disruptive phospholipid hydroperoxides, making it an excellent structural lipid for the delivery of highly oxidation-sensitive active pharmaceutical ingredients (APIs) [3].

Analytical Standard for Fungal Load Testing

As the definitive biomarker for living fungi, analytical-grade ergosterol is required by environmental and agricultural laboratories to calibrate HPLC equipment. Procuring high-purity ergosterol ensures accurate standard curve generation, allowing technicians to apply the standardized conversion factor of 250 µg dry biomass per 1 µg of ergosterol with validated extraction recovery rates [4].

Application Fit Matrix

References

- [1] Nutrients 2023, 15(14), 3244. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection.

- [2] Biophysical Journal 2004, 87(4), 2422-2430. Cholesterol and Ergosterol Influence Nystatin Surface Aggregation: Relation to Pore Formation.

- [3] bioRxiv 2024. Comparative study of Ergosterol and 7-dehydrocholesterol and their Endoperoxides: Generation, Identification and Impact in Phospholipid Membranes and Melanoma Cells.

- [4] Soil Biology & Biochemistry 2000, 32(8-9), 1207-1217. Determination of soil fungal biomass from ergosterol analyses.

Physical Description

Solid

Color/Form

Platelets from water, alcohol; needles from ethyl ether

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Appearance

Melting Point

MP: 168 °C. Complete removal from water is almost impossible and results in an amorphous mass, melting range 166-183 °C. ... Precipitated by digitonin. Affected by light and air, turns yellow. Oxygen forms peroxides and hydrogen may form polyhydro compounds.

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 45 of 46 companies with hazard statement code(s):;

H300 (13.33%): Fatal if swallowed [Danger Acute toxicity, oral];

H413 (86.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

... Irradiated ergosterol from yeast became the major vitamin D source for food fortification and the treatment of rickets, leading to a public health campaign to eradicate rickets by the 1930s. /Irradiated ergosterol/

MeSH Pharmacological Classification

Mechanism of Action

The continuous use of triazoles can result in the development of drug resistance. Azole-resistant clinical isolates, spontaneous and induced mutants of Aspergillus fumigatus have been documented. The azoles block the ergosterol biosynthesis pathway by inhibiting the enzyme 14-alpha-demethylase, product of the CYP51. Fungal azole resistance involves both amino acid changes in the target site that alter drug-target interactions and those that decrease net azole accumulation. The reduced intracellular accumulation has also been correlated with overexpression of multidrug resistance (MDR) efflux transporter genes of the ATP-binding cassette (ABC) and the major facilitator superfamily (MFS) classes. About 20 genes are involved in the A. fumigatus ergosterol biosynthesis pathway. There are several duplicated genes in this pathway. Interestingly, erg3 and erg11 showed two copies in A. fumigatus. In general, Aspergillus spp. have proportionally more MFS transporter encoding genes than Saccharomyces cerevisiae, S. pombe, and Neurospora crassa. The drug H+ (12 and 14 spanners) sub-families are also proportionally greater than in the other species. Although the numbers of ABC transporter encoding genes are comparable, again the Aspergillus spp. have more ABC transporters related to multidrug permease than the other fungal species.

The human pathogen Candida albicans is responsible for a large proportion of infections in immunocompromised individuals, and the emergence of drug-resistant strains is of medical concern. Resistance to antifungal azole compounds is often due to an increase in drug efflux or an alteration of the pathway for synthesis of ergosterol, an important plasma membrane component in fungi. However, little is known about the transcription factors that mediate drug resistance. In Saccharomyces cerevisiae, two highly related transcriptional activators, Upc2p and Ecm22p, positively regulate the expression of genes involved in ergosterol synthesis (ERG genes). ... A homologue in C. albicans of the S. cerevisiae UPC2/ECM22 genes ... named ... UPC2 /has been identified/. Deletion of this gene impaired growth under anaerobic conditions and rendered cells highly susceptible to the antifungal drugs ketoconazole and fluconazole. Conversely, overexpression of Upc2p increased resistance to ketoconazole, fluconazole, and fluphenazine. Azole-induced expression of the ERG genes was abolished in a Delta upc2 strain, while basal levels of these mRNAs remained unchanged. Importantly, the purified DNA binding domain of Upc2p bound in vitro to putative sterol response elements in the ERG2 promoter, suggesting that Upc2p increases the expression of the ERG genes by directly binding to their promoters. These results provide an important link between changes in the ergosterol biosynthetic pathway and azole resistance in this opportunistic fungal species.

Ergosterol, a typical fungal sterol, induced in tobacco (Nicotiana tabacum L. cv. Xanthi) suspension cells the synthesis of reactive oxygen species and alkalization of the external medium that are dependent on the mobilization of calcium from internal stores. ... Specific inhibitors /were used/ to elucidate the signal pathway triggered by ergosterol compared with cryptogein, a proteinaceous elicitor of Phytophthora cryptogea. Herbimycin A and genistein, inhibitors of tyrosine protein kinases, had no effect on the oxidative burst and pH changes induced by both elicitors. Similarly, H-89, an inhibitor of protein kinase A, had no effect on the induction of these defense reactions. However, the response to both elicitors was completely blocked by NPC-15437, a specific inhibitor of animal protein kinase C (PKC). The responses induced by cryptogein but not those induced by ergosterol were inhibited by U73122 and neomycin, inhibitors of phospholipase C (PLC). On the other hand, the activity of phospholipase A2 (PLA2) measured using a fluorogenic substrate was stimulated by ergosterol and not by cholesterol and cryptogein. A specific inhibitor of PLA2, arachidonic acid trifluoromethyl ketone (AACOCF3), inhibited the pathway stimulated by ergosterol but not that induced by cryptogein. These results suggest that the cryptogein-induced signal pathway leading to the oxidative burst and DeltapH changes includes PLC and PKC, whereas this response induced by ergosterol includes PLA2 and PKC.

For more Mechanism of Action (Complete) data for ERGOSTEROL (7 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Acute Toxic

Impurities

Other CAS

Absorption Distribution and Excretion

The results of experiments on rats given the ergosterol-containing diet for a long time indicate that ergosterol was incorporated in liver tissues in trace amounts which are not comparable with ergosterol concentrations exerting an effect in model experiments. Ergosterol was not detected in the liver after 3-day experiments. At the same time it was established that the proportion of unchanged ergosterol in rat feces was about 16% of the amount administered per os. The products of a possible ergosterol transformation (dehydroneoergosterol-24-methyl-1,3,5 (10), 6,8 (9), 22-hexaen-3 beta-ol; 24-methylcholesta-7,24 (28)-dien-3 beta-ol; 4-cholesta-7,22,25 (?)-trien-3 beta-ol; 4-methylcholesta-7,22 (?)-dien-3 beta-ol, and so forth were identified in feces.

Metabolism Metabolites

In order to investigate the effect of the different stereochemistry of C-24 on the microbial C-26 oxidation of sterol side-chain the genetically modified Mycobacterium sp. BCS 396 strain was used to transform erogsterol. Ergosterol was converted to 3-oxo-4,22-ergostadien-26-oic acid methyl ester, 3-oxo-1,4,22-ergostatrien-26-oic acid methyl ester, and 3-oxo-1,4,22-ergostatrien-26-oic acid, the structures of which have been determined by IR, 1H NMR, 13C NMR, and mass spectroscopy. The X-ray structure of 3-oxo-4,22-ergostadien-26-oic acid methyl ester revealed that oxidation at C-26 of the ergostane side-chain generates a chiral center with S-configuration at C-25 as a result of chiral induction of the C-24 center.

The results of experiments on rats given the ergosterol-containing diet for a long time indicate that ergosterol was incorporated in liver tissues in trace amounts which are not comparable with ergosterol concentrations exerting an effect in model experiments. Ergosterol was not detected in the liver after 3-day experiments. At the same time it was established that the proportion of unchanged ergosterol in rat feces was about 16% of the amount administered per os. The products of a possible ergosterol transformation (dehydroneoergosterol-24-methyl-1,3,5 (10), 6,8 (9), 22-hexaen-3 beta-ol; 24-methylcholesta-7,24 (28)-dien-3 beta-ol; 4-cholesta-7,22,25 (?)-trien-3 beta-ol; 4-methylcholesta-7,22 (?)-dien-3 beta-ol, and so forth were identified in feces.

Metabolism of orally administered ergosterol (Erg) ... in rats and ... vitamin D biological activity were investigated. Most of orally administered Erg ... /was/ excreted in feces and the remaining sterols were absorbed through intestine. The absorbed sterols were not transported in skin as the intact forms but metabolized into brassicasterol and cholesterol, respectively, within 25 hr. Neither increment of intestinal calcium absorption nor plasma calcium concentrations were observed by oral administration of Erg ... to vitamin D-deficient rats...

The chick-oviduct assay was used to investigate the effects of dietary ergosterol on the response to oral progestogens and estrogens. Progestogens alone had no effect on the oviduct but the hypertrophy due to estrogen was greatly enhanced by simultaneous treatment with progestogen at all dose levels tested. Ergosterol had no effect on any of the responses of the oviduct studied.

Wikipedia

Drug Warnings

Use Classification

Methods of Manufacturing

Usually obtained from yeast which synthesizes it from simple sugars such as glucose. Damp yeast yields about 2.5% ergosterol, the variety of yeast being very important.

Isoln procedure: Green et al, US pat 3,006932 (1961 to Vitamins Ltd.)

Synthesized by yeast from simple sugars, obtained from fungus ergot.

General Manufacturing Information

Analytic Laboratory Methods

SIMULTANEOUS DETERMINATION OF 8 VITAMINS D2 ISOMERS BY PROTON MAGNETIC RESONANCE SPECTROSCOPY.

SPECTROPHOTOMETRIC ANALYSIS OF MULTICOMPONENT MIXTURES OF 3,5-DINITROBENZOATES IN THE PRODN OF VITAMIN D2 IS PRESENTED.

Method: EPA-OW/OST 1698; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: ergosterol; Matrix: multi-media environmental samples; Detection Limit: 20 nanograms/L.

Interactions

AFTER 4-HR GROWTH PERIOD IN PRESENCE OF 5X10-9 MOLES KETOCONAZOLE, ACETATE INCORPORATION INTO ERGOSTEROL BY CANDIDA ALBICANS WAS INHIBITED APPROXIMATELY 50%.

INHIBITION OF ERGOSTEROL BIOSYNTHESIS IN CANDIDA ALBICANS BY THE ANTIFUNGAL AGENT MICONAZOLE NITRATE WAS INVESTIGATED AFTER IN VITRO CONTACT WITH THE DRUG FOR 1, 4, 16, & 24 HR.

The functions and biosynthesis of sterols have been effective targets for fungal control in different areas, including pharmaceutical and agricultural applications. Fungi are among the organisms that synthesize sterols, principally ergosterol. In this paper, the effect of dibutyryl-cAMP (db-cAMP) on ergosterol level and the interaction of drugs that would change the concentration of cAMP with antifungal drugs have been investigated. Sterols were extracted from Candida albicans, and ergosterol was measured using the gas chromatography method. The interaction of different agents was measured by the broth dilution method. It was found that phosphodiesterase inhibitors reverse the inhibitory activity of azole antifungal drugs. Evaluating the ergosterol level of C. albicans incubated with db-cAMP revealed that it increased ergosterol level. Further experiments provided evidence attributing the observed interaction between azoles and phosphodiesterase inhibitors to the relationship between ergosterol and cAMP. The possible significance of this interaction includes potentiation of antifungal activity of drugs by manipulating the cAMP level.

For more Interactions (Complete) data for ERGOSTEROL (6 total), please visit the HSDB record page.

Stability Shelf Life

2. Xu J, et al. Ergosterol Attenuates LPS-Induced Myocardial Injury by Modulating Oxidative Stress and Apoptosis in Rats. Cell Physiol Biochem. 2018;48(2):583-592.

3. Troskie AM, Rautenbach M, Delattin N, Vosloo JA, Dathe M, Cammue BP, Thevissen K. Synergistic activity of the tyrocidines, antimicrobial cyclodecapeptides from Bacillus aneurinolyticus, with amphotericin B and caspofungin against Candida albicans biofilms. Antimicrob Agents Chemother. 2014 Jul;58(7):3697-707. doi: 10.1128/AAC.02381-14. Epub 2014 Apr 21. PMID: 24752256; PMCID: PMC4068576.

4. Weete JD, Abril M, Blackwell M. Phylogenetic distribution of fungal sterols. PLoS One. 2010 May 28;5(5):e10899. doi: 10.1371/journal.pone.0010899. PMID: 20526375; PMCID: PMC2878339.

Explore Compound Types